4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
CAS No.: 1797159-55-7
VCID: VC4651966
Molecular Formula: C19H25NO3S
Molecular Weight: 347.47
* For research use only. Not for human or veterinary use.
![4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide - 1797159-55-7](/images/structure/VC4651966.png)
Description |
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a unique structural composition, including a butoxy group and a methoxy-substituted thiophene moiety, which makes it of interest in various research fields due to its potential biological activities and applications. Synthesis and CharacterizationThe synthesis of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves multiple steps, typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and molecular weight. Potential Applications and Biological ActivitiesThis compound is of interest in various scientific fields due to its potential biological activities. While specific applications are not detailed in the search results, compounds with similar structures often exhibit pharmacological properties, such as enzyme modulation or receptor binding, which could lead to therapeutic effects. Research Findings and Future DirectionsIn vitro studies are crucial for understanding how 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide interacts with biological targets. Future research should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. |
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CAS No. | 1797159-55-7 |
Product Name | 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide |
Molecular Formula | C19H25NO3S |
Molecular Weight | 347.47 |
IUPAC Name | 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21) |
Standard InChIKey | JRWWFVIFXBKYMS-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC |
Solubility | not available |
PubChem Compound | 71810361 |
Last Modified | Aug 17 2023 |
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